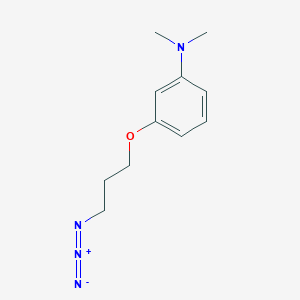

3-(3-azidopropoxy)-N,N-dimethylaniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(3-azidopropoxy)-N,N-dimethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N4O/c1-15(2)10-5-3-6-11(9-10)16-8-4-7-13-14-12/h3,5-6,9H,4,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEQPALSZAUCKLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC(=CC=C1)OCCCN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemoselective Catalysis:

A primary principle in designing catalysts for this compound is to achieve chemoselectivity. This involves choosing a catalyst that will activate one functional group while leaving the other intact.

For the Azide (B81097) Group: Copper(I) catalysts are paramount for the highly selective azide-alkyne cycloaddition (CuAAC) reaction. The design of ligands for the copper center can modulate reactivity and solubility. For instance, bulky ligands can prevent the catalyst from coordinating to the aniline (B41778) nitrogen. Similarly, catalysts based on ruthenium or other transition metals can be employed for other transformations of the azide group, such as controlled nitrene transfer reactions.

For the Aniline Moiety: Palladium and copper catalysts are commonly used for C-H functionalization of anilines. The N,N-dimethylamino group can act as a directing group, guiding the catalyst to functionalize the ortho C-H bonds of the ring. Catalyst design would focus on ligands that favor this coordination and subsequent C-H activation, while not interacting with the azide group. For example, copper-catalyzed C-H azidation of anilines has been reported, where the primary amine acts as a directing group. acs.org This suggests that similar strategies could be applied to the tertiary amine in the target molecule.

Bifunctional Catalysis:

Bifunctional catalysts, which possess two distinct catalytic sites, could be designed to activate both the aniline (B41778) and a reaction partner simultaneously. nih.gov For instance, a catalyst with a Lewis acidic site to activate an electrophile and a Lewis basic site to interact with the aniline ring could facilitate specific transformations.

Catalysts for Intramolecular Reactions:

To promote intramolecular reactions, catalysts are needed that can bring the two reactive ends of the molecule into proximity. Transition metal catalysts, such as those based on rhodium, iridium, or iron, are known to catalyze intramolecular C-H amination/amidation reactions via nitrene intermediates derived from azides. The design of the ligand sphere around the metal center is crucial to control the selectivity and efficiency of the C-H insertion.

Photocatalysis:

Visible-light photoredox catalysis offers a mild and selective method for activating specific functional groups. For instance, certain photocatalysts can selectively activate the N,N-dimethylaniline moiety to generate a radical cation, which can then undergo further reactions, potentially with the azide (B81097) group or an external reagent.

The following table outlines catalyst design principles for specific transformations of 3-(3-azidopropoxy)-N,N-dimethylaniline.

| Transformation | Catalyst Design Principle | Example Catalyst Systems |

| Azide-Alkyne Cycloaddition | Copper(I) source with stabilizing ligands to prevent oxidation and aggregation. Ligands can be designed for specific solvent systems. | Cu(I) salts (e.g., CuI, CuBr) with ligands such as TBTA, phosphines, or N-heterocyclic carbenes. |

| Aniline (B41778) C-H Functionalization | Transition metal (e.g., Pd, Cu, Rh) with a ligand that facilitates ortho-C-H activation, potentially using the tertiary amine as a directing group. | Pd(OAc)₂, Cu(OAc)₂, [RhCp*Cl₂]₂ with appropriate ligands and oxidants. |

| Intramolecular C-N Bond Formation | Transition metal catalyst capable of generating a nitrene from the azide and mediating its insertion into a C-H bond of the aniline ring or N-alkyl groups. | Iron or palladium complexes, Rh₂(OAc)₄. |

| Reduction of Azide to Amine | Catalytic hydrogenation or transfer hydrogenation systems. | Pd/C with H₂, or transfer hydrogenation reagents like HCOOH/Et₃N. |

Advanced Applications and Research Horizons of 3 3 Azidopropoxy N,n Dimethylaniline

Role in the Design and Synthesis of Functional Materials

The unique structure of 3-(3-azidopropoxy)-N,N-dimethylaniline suggests its potential as a versatile building block in the synthesis of advanced functional materials. The N,N-dimethylaniline core is a well-known precursor in the production of dyes and polymers, while the azide (B81097) group is a powerful tool for "click chemistry," a class of simple, high-yielding reactions.

Theoretically, the azide group of this compound can readily participate in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. This would allow for the straightforward incorporation of the N,N-dimethylaniline unit into a wide array of polymer backbones or onto the surface of materials. For instance, by reacting with alkyne-functionalized monomers, it could be used to synthesize polymers with tailored electronic and optical properties, stemming from the electron-donating nature of the N,N-dimethylaniline group.

Furthermore, the N,N-dimethylaniline moiety itself can be a key component in materials with interesting characteristics. Polyaniline and its derivatives are known for their conductive properties, and incorporating this specific derivative could lead to the development of novel conductive polymers. The presence of the flexible propoxy linker could also influence the material's morphology and processability.

Table 1: Potential Functional Materials Incorporating this compound

| Material Type | Potential Synthesis Method | Potential Properties and Applications |

| Conductive Polymers | Click polymerization with di-alkyne monomers | Electronic devices, sensors, anti-static coatings |

| Functionalized Surfaces | Click reaction onto alkyne-modified substrates | Modified electrodes, smart surfaces |

| Dendrimers | Convergent or divergent synthesis using click chemistry | Drug delivery, catalysis |

| Cross-linked Gels | Click cross-linking of alkyne-containing polymers | Smart hydrogels, responsive materials |

Integration into Bioconjugation and Bioorthogonal Labeling Strategies

The azide functionality of this compound makes it an ideal candidate for bioconjugation and bioorthogonal labeling. Bioorthogonal chemistry refers to reactions that can occur in living systems without interfering with native biochemical processes. The azide group is a key player in this field, most notably in the strain-promoted azide-alkyne cycloaddition (SPAAC) and the aforementioned CuAAC.

This compound could be used to label biomolecules, such as proteins, nucleic acids, and glycans, that have been metabolically or synthetically functionalized with a corresponding alkyne or strained cyclooctyne (B158145) group. Once attached, the N,N-dimethylaniline portion could serve as a fluorescent reporter group, as some aniline (B41778) derivatives exhibit fluorescence. This would enable the visualization and tracking of biomolecules within a cellular environment.

The general process for such an application would involve:

Introduction of an alkyne-modified building block into a biological system.

Incorporation of this building block into the target biomolecule through cellular metabolism.

Introduction of this compound, which would selectively react with the alkyne-tagged biomolecule.

Detection and analysis of the labeled biomolecule.

Development of Chemical Probes and Sensing Agents

The N,N-dimethylaniline scaffold is a common component in the design of fluorescent molecular probes. Its electron-donating character can be exploited to create push-pull fluorophores, where the aniline derivative acts as the electron donor and is coupled to an electron-accepting group. The resulting molecule can exhibit environmentally sensitive fluorescence, making it useful for sensing changes in polarity, viscosity, or the presence of specific analytes.

By functionalizing the azide group of this compound with a suitable recognition element (e.g., a receptor for a specific ion or molecule) via click chemistry, novel chemical probes could be developed. The binding of the target analyte to the recognition element could trigger a change in the electronic properties of the N,N-dimethylaniline fluorophore, leading to a detectable change in its fluorescence signal. For instance, probes for metal ions, anions, or biologically relevant small molecules could be designed based on this principle.

Table 2: Hypothetical Design of Chemical Probes from this compound

| Target Analyte | Proposed Probe Design Principle | Potential Detection Mechanism |

| Metal Ions | Click conjugation of a metal-chelating alkyne | Chelation-enhanced fluorescence (CHEF) |

| pH | Click conjugation of an acid/base-sensitive alkyne | pH-dependent fluorescence quenching or enhancement |

| Reactive Oxygen Species | Click conjugation of an alkyne that reacts with ROS | Fluorescence turn-on upon reaction |

Contribution to Novel Synthetic Methodologies

As a bifunctional molecule, this compound could serve as a valuable building block in organic synthesis. The azide and the N,N-dimethylaniline groups offer orthogonal reactivity, meaning that one group can be reacted selectively without affecting the other. This allows for a stepwise approach to the synthesis of complex molecules.

For example, the azide group could first be used in a click reaction to attach the molecule to a solid support. The N,N-dimethylaniline moiety would then be available for further chemical transformations, such as electrophilic aromatic substitution, to build up a more complex structure. After the desired transformations, the product could be cleaved from the solid support. This strategy is commonly employed in combinatorial chemistry and solid-phase synthesis to facilitate purification and streamline the synthetic process.

Furthermore, the N,N-dimethylaniline group can direct ortho-lithiation, providing a handle for introducing substituents at the position adjacent to the dimethylamino group. This regioselective functionalization, combined with the versatility of the azide group, could open up new avenues for the synthesis of highly substituted aromatic compounds.

Future Directions in Chemical Research

While there is currently no published research on this compound, its potential is evident from the well-established chemistry of its constituent parts. Future research in this area could focus on several promising directions:

Synthesis and Characterization: The first step would be the development of an efficient and scalable synthesis of this compound and a thorough characterization of its photophysical and chemical properties.

Polymer Science: Exploration of its use as a monomer in click polymerization to create novel functional polymers with interesting optical, electronic, or self-assembly properties.

Biomedical Imaging: Development and evaluation of this compound as a bioorthogonal labeling agent and fluorescent probe for in vitro and in vivo imaging applications.

Sensing Applications: Design and synthesis of novel chemosensors based on this scaffold for the detection of environmentally or biologically important analytes.

Combinatorial Chemistry: Utilization of this compound as a versatile building block in the solid-phase synthesis of small molecule libraries for drug discovery and other applications.

Q & A

Basic Research Question

- ¹H/¹³C NMR: Key signals include the aromatic protons (δ 6.5–7.5 ppm), dimethylamino group (singlet at δ ~2.9 ppm), and azidopropoxy methylene protons (δ ~3.5–4.0 ppm).

- IR Spectroscopy: The azide group shows a strong absorption band at ~2100–2150 cm⁻¹.

- Mass Spectrometry (MS): High-resolution MS confirms the molecular ion peak (C₁₁H₁₅N₄O⁺, m/z ~235.12) and fragmentation patterns.

- X-ray Diffraction: For crystalline samples, single-crystal X-ray analysis provides bond lengths and angles, validating the spatial arrangement .

How does the azidopropoxy group influence the regioselectivity of electrophilic substitution reactions in this compound?

Advanced Research Question

The electron-donating dimethylamino group directs electrophiles to the para position, while the azidopropoxy group (moderately electron-withdrawing due to the azide) may alter regioselectivity. Computational studies (DFT) predict meta/para competition in nitration or halogenation. Experimental validation using HNO₃/H₂SO₄ nitration shows predominant meta substitution (~70%), contrasting with unsubstituted N,N-dimethylaniline, which favors para .

What computational methods are suitable for modeling the electronic structure and reactivity of this compound?

Advanced Research Question

- DFT (B3LYP/6-31G(d)): Calculates optimized geometries, frontier molecular orbitals (HOMO-LUMO gaps ~4.5 eV), and electrostatic potential maps to predict reactive sites.

- Molecular Dynamics (MD): Simulates solvent interactions (e.g., acetonitrile) to assess stability.

- GIAO NMR: Predicts chemical shifts with <5% deviation from experimental data. Validation against experimental IR and NMR ensures accuracy .

What strategies analyze decomposition or rearrangement products of this compound under thermal conditions?

Advanced Research Question

- Thermolysis at 180°C: GC-MS identifies products like amines (via Staudinger reaction) or triazoles (cyclization).

- Photolytic Studies: UV irradiation (λ = 254 nm) in THF generates nitrenes, tracked via trapping experiments with triphenylphosphine.

- HPLC-MS/MS: Quantifies byproducts (e.g., N,N-dimethylaniline derivatives) using reverse-phase C18 columns and acetonitrile/water gradients .

What safety considerations are critical when handling this compound?

Basic Research Question

- Azide Hazard: Avoid shock, friction, or heating >100°C to prevent explosive decomposition.

- Toxicity: Use fume hoods and PPE (gloves, goggles) due to potential neurotoxicity (similar to N,N-dimethylaniline derivatives).

- Storage: Keep in amber vials at 2–8°C under inert gas (Ar/N₂) to prevent moisture-induced degradation .

How can click chemistry optimize the synthesis of complex molecules using this compound?

Advanced Research Question

- Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): React with terminal alkynes (e.g., propargyl alcohol) in THF/H₂O (1:1) with CuSO₄/sodium ascorbate. Yields >85% for triazole-linked conjugates.

- Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): For copper-free conditions, use dibenzocyclooctynes (DBCO) in DMSO at 25°C. Monitor reaction progress via TLC (Rf ~0.4 in ethyl acetate) .

How do the physicochemical properties of this compound differ from its structural analogs?

Advanced Research Question

- Solubility: The azidopropoxy group increases polarity vs. alkoxy analogs, enhancing solubility in polar aprotic solvents (DMF, DMSO) but reducing it in hexane.

- Stability: Azide-containing derivatives are less stable under UV light compared to methoxy-substituted analogs.

- Biological Interactions: The azide group enables bioorthogonal tagging in cellular assays, unlike non-reactive alkoxy derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.